molecular formula C30H35BF2N2O2 B12351008 (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen

(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen

Cat. No.: B12351008
M. Wt: 504.4 g/mol
InChI Key: KXOYQMUYGHQCBT-CMQZKQKJSA-N
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Description

(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen is a complex organoboron compound This compound is characterized by its unique structure, which includes a difluoro group, a phenyl-butadiene moiety, and a pyrrole-based ligand coordinated to a borate center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen typically involves multiple steps. The initial step often includes the preparation of the pyrrole-based ligand, which is then reacted with a boron-containing reagent under controlled conditions. The difluoro and phenyl-butadiene groups are introduced through subsequent reactions, often involving halogenation and coupling reactions. The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of borate esters and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced borate complexes.

    Substitution: The difluoro and phenyl-butadiene groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), coupling reagents (e.g., palladium catalysts), and reducing agents (e.g., LiAlH4). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, toluene).

Major Products

The major products formed from these reactions include various borate esters, reduced borate complexes, and substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing their catalytic activity in organic transformations.

Biology

In biological research, this compound is explored for its potential as a fluorescent probe due to its conjugated system, which can exhibit strong fluorescence. It is also investigated for its interactions with biomolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound is studied for its potential therapeutic applications, including its use as a drug delivery agent and its ability to interact with specific molecular targets in disease pathways.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s borate center can coordinate with metal ions, influencing their catalytic activity. Additionally, its conjugated system allows it to interact with biomolecules through π-π stacking and hydrogen bonding, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Boron-dipyrromethene (BODIPY) dyes: These compounds share a similar boron-containing structure and are widely used as fluorescent probes in biological research.

    Difluoroboron β-diketonates: These compounds also contain a boron center coordinated to difluoro groups and are used in various applications, including materials science and catalysis.

Uniqueness

(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen is unique due to its combination of a difluoro group, a phenyl-butadiene moiety, and a pyrrole-based ligand. This unique structure imparts distinct chemical and physical properties, making it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C30H35BF2N2O2

Molecular Weight

504.4 g/mol

IUPAC Name

11-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]undecanoate;hydron

InChI

InChI=1S/C30H35BF2N2O2/c32-31(33)34-26(17-10-5-3-1-2-4-6-11-19-30(36)37)20-22-28(34)24-29-23-21-27(35(29)31)18-13-12-16-25-14-8-7-9-15-25/h7-9,12-16,18,20-24H,1-6,10-11,17,19H2,(H,36,37)/b16-12+,18-13+

InChI Key

KXOYQMUYGHQCBT-CMQZKQKJSA-N

Isomeric SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)/C=C/C=C/C4=CC=CC=C4)(F)F

Canonical SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C=CC=CC4=CC=CC=C4)(F)F

Origin of Product

United States

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